Cas no 69-91-0 (Benzeneacetic acid, a-amino-)
Benzeneacetic acid, a-amino- structure
Product Name:Benzeneacetic acid, a-amino-
Numéro CAS:69-91-0
Le MF:C8H9NO2
Mégawatts:151.162562131882
CID:391156
PubChem ID:3866
Update Time:2025-04-19
Benzeneacetic acid, a-amino- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzeneacetic acid, a-amino-
- α-Aminophenylacetic acid
- .α.-Toluic acid, .α.-amino-
- 2-AMINOPHENYLACETIC ACID
- 2-Amino-2-phenylacetic acid
- -Aminobenze-neacetic acid
- P0326
- PHENYLGLYCINE, DL-
- EN300-22835
- DL-alpha-Phenylglycine
- Glycine, DL-
- Benzeneacetic acid, .alpha.-amino-
- UNII-96S7ZZ1KHE
- 69-91-0
- Benzeneacetic acid, alpha-amino-
- AB00920
- DL-
- A-Phenylglycine
- H-DL-Phg-OH
- CS-W010964
- DL-.alpha.-Phenylglycine
- BCP30023
- SR-01000944793
- DL-2-Phenylglycine
- Benzeneacetic acid, .alpha.-amino-, (.+/-.)-
- alpha-amino-alpha-toluate
- 2-amino-2-phenyl-acetic acid
- .alpha.-Aminobenzeneacetic acid
- Amino(phenyl)acetic acid-, (S)-
- (+/-)-a-phenylglycine
- (.+-.)-.alpha.-Phenylglycine
- c-phenylglycine
- Q15633805
- L-.alpha.-Phenylglycine
- NSC-32070
- rac-2-amino-2-phenylacetic acid
- FT-0624342
- AB02597
- EINECS 220-608-1
- W-107055
- DL-Phenylglycine
- J-521654
- FT-0673773
- SR-01000944793-1
- DL-alpha-phenylaminoacetic acid
- NSC-24619
- alpha-Phenylgycine
- FT-0627997
- alpha-amino-alpha-Toluic acid
- NS00077571
- Cephalexin Impurity A;D-(-)-alpha-Phenylglycine;H-D-PHG-OH
- L-(+)-.alpha.-Aminophenylacetic acid
- .alpha.-Phenylglycine
- FT-0625602
- (+/-)-alpha-phenylglycine
- .alpha.-Aminophenylacetic acid
- DS-13892
- CHEMBL131226
- 2-amino-2-phenylacetate
- 2-Phenylglycine, 95%
- DL-PHENYL-D5-GLYCINE
- Z147647142
- SY005672
- (+/-)-.ALPHA.-PHENYLGLYCINE
- F2191-0177
- amino(phenyl)acetate
- SY006196
- Phenylglycine dl
- 2835-06-5
- DL-alpha-Aminophenylacetic acid
- DTXSID70862455
- .ALPHA.-PHENYLGLYCINE [MI]
- (R)-Phenylglycine;(R)-(-)-Alpha-aminophenylacetic acid;(R)-Alpha-aminophenylacetic acid
- NSC32070
- (+/-)-a-Aminophenylacetic acid
- MFCD00064402
- SY006358
- AKOS000121220
- alpha-aminophenylacetate
- alpha-Toluic acid, alpha-amino-
- NSC-206293
- NSC24619
- AKOS016042338
- Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-
- SCHEMBL157180
- 2-phenyl-glycine
- CHEBI:55484
- DL-2-phenyl-glycine
- NSC 206293
- A22760
- (+/-)-alpha-Aminophenylacetic acid
- NSC206293
- NSC 32070
- DL-alpha-Phenylglycine, purum, >=98.0% (NT)
- D70539
- HY-W010248
- Benzeneacetic acid, (S)-
- alpha-aminobenzeneacetate
- ALPHA-PHENYLGLYCINE
- DL-.alpha.-Aminophenylacetic acid
- Benzeneacetic acid, .alpha.-amino-, (S)-
- Amino-phenyl-acetic acid
- alpha-Aminobenzeneacetic acid
- alpha-amino-benzeneacetate
- DL-a-phenylglycine
- aminophenylacetic acid
- 96S7ZZ1KHE
- .alpha.-Toluic acid, .alpha.-amino-
- DL-a-aminophenylacetate
- 2-Phenylglycine
- CAS 69-91-0
- Glycine, 2-phenyl-
- alpha-Aminophenylacetic acid
- alpha-amino-benzeneacetic acid
- AM20060590
- Amino(phenyl)acetic acid
- 2-AMINO-2-PHENYLETHANOIC ACID
- EINECS 200-719-1
- 93378EBE-2D42-40BB-8CFB-2C976D8C188C
- (RS)-2-phenylglycine
- NSC7928
- NSC 7928
- NSC 24619
- FT-0625506
- DL-alpha-aminophenylacetate
- DL-alpha-phenylaminoacetate
- (.+/-.)-.alpha.-Phenylglycine
- NSC-7928
- DL-a-aminophenylacetic acid
-
- Piscine à noyau: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)
- La clé Inchi: ZGUNAGUHMKGQNY-UHFFFAOYSA-N
- Sourire: OC(C(C1C=CC=CC=1)N)=O
Propriétés calculées
- Qualité précise: 151.06337
- Masse isotopique unique: 151.063328530g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 141
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1.7
- Surface topologique des pôles: 63.3Ų
Propriétés expérimentales
- Dense: 1.2023 (rough estimate)
- Point de fusion: 123-127 °C(lit.)
- Point d'ébullition: 273.17°C (rough estimate)
- Indice de réfraction: 1.5635 (rough estimate)
- Le PSA: 63.32
- Le LogP: -2.07
Benzeneacetic acid, a-amino- Littérature connexe
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
69-91-0 (Benzeneacetic acid, a-amino-) Produits connexes
- 126746-20-1(2-Amino-2-(4-isopropylphenyl)acetic Acid)
- 2935-35-5(H-Phg-OH)
- 875-74-1(D-2-Phenylglycine)
- 2835-06-5(2-Amino-2-phenylacetic acid)
- 75176-85-1(2-Amino-2-(4-aminophenyl)acetic acid)
- 35619-39-7((R)-2-Amino-2-(4-aminophenyl)acetic acid)
- 100896-07-9((R)-2-Amino-2-(naphthalen-1-yl)acetic acid)
- 13227-01-5(2-Amino-2-(4-methylphenyl)acetic Acid)
- 119397-07-8(Benzeneacetic acid, a-amino-3-methyl-, (aS)-)
- 111820-05-4(1-Naphthaleneaceticacid, a-amino-, (aS)-)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif